

# BRPF1-Associated MYST HAT Complexes and Their Functions

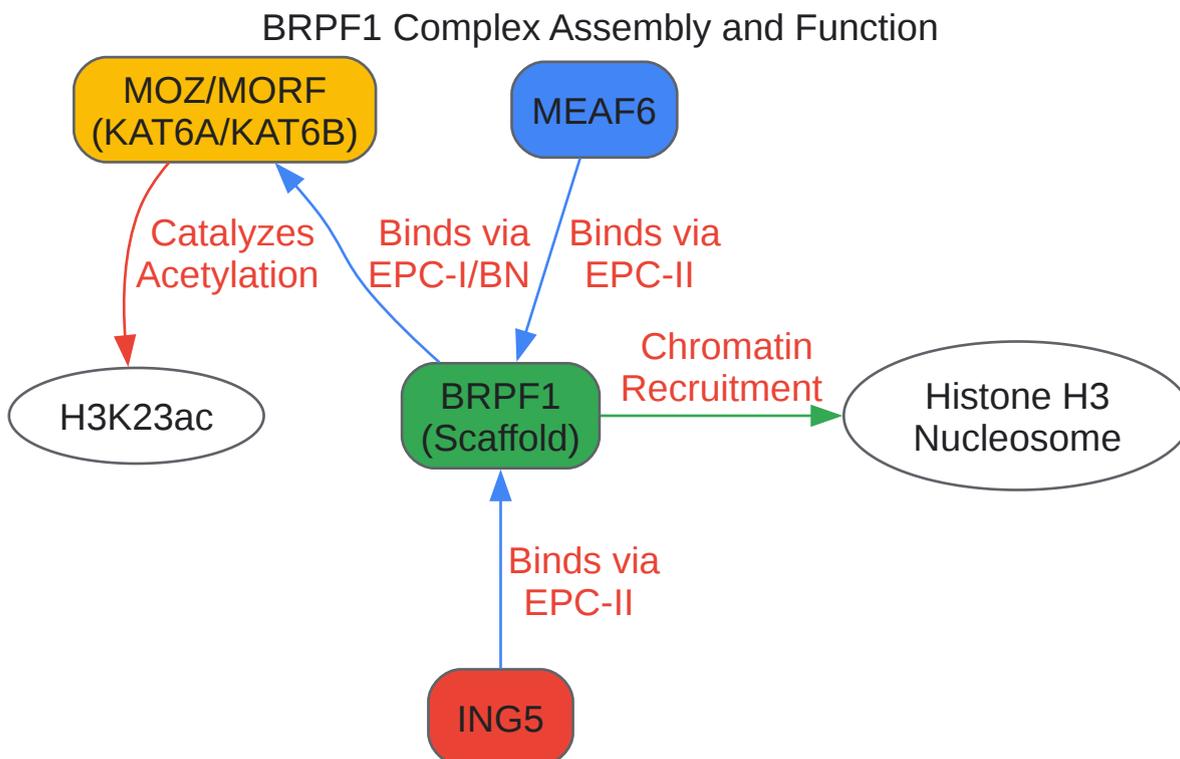
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Compound Focus: **GSK6853**

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BRPF1 serves as the structural backbone for several multi-subunit HAT complexes. The following diagram illustrates the assembly and primary function of the core MOZ/MORF complex.



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*BRPF1 scaffolds the HAT complex, targeting it to chromatin for H3K23 acetylation.*

The biological functions of these complexes are critical for normal development. BRPF1 is essential for embryonic survival, with studies in mice showing that its loss leads to severe defects in the vasculature, neural tube, and overall cell proliferation [1]. It is particularly important for the development of the hematopoietic system and the brain [2] [1]. In humans, heterozygous mutations in the *BRPF1* gene are associated with a neurodevelopmental disorder characterized by intellectual disability and developmental delay [3] [2].

## How BRPF1 Regulates HAT Complex Activity

BRPF1 is not a passive scaffold but actively modulates the function of its associated HAT complexes through several key mechanisms.

- **Direct Stimulation of HAT Activity:** BRPF1 binding significantly enhances the catalytic activity of MOZ and MORF towards nucleosomal substrates [4] [1].
- **Determination of Substrate Specificity:** The scaffold protein can direct the acetyltransferase to specific lysine residues on histones. A striking example is KAT6A (MOZ), which on its own prefers to acetylate histone H3 lysine 14 (**H3K14**). When incorporated into the BRPF1-containing 4-protein complex, its preference switches to **H3K23**, a change mediated by BRPF1 that can increase catalytic efficiency by approximately 1000-fold [5]. Similarly, BRPF1 association can switch the specificity of HBO1 from the H4 tail to the H3 tail [6].
- **Chromatin Targeting via Multivalent Binding:** BRPF1's reader domains work together to precisely localize the HAT complex to specific genomic regions [7]. The PZP domain anchors the complex to the unmodified H3 tail and linker DNA, the bromodomain engages various acetylated marks (e.g., H3K14ac, H4K5acK12ac), and the PWWP domain targets H3K36me3 marks found in gene bodies [7] [8]. This multivalent engagement ensures stable and context-specific chromatin recruitment.

## BRPF1 in Cancer and Therapeutic Targeting

Dysregulation of BRPF1 is observed in multiple cancers. It is frequently overexpressed in malignancies such as hepatocellular carcinoma (HCC), where its high expression correlates with poor patient survival [3] [7]. It also plays oncogenic roles in gastrointestinal, genitourinary, breast, and hematological tumors [7]. The functional outcome of BRPF1 dysregulation can be attributed to the impaired control of histone acetylation, leading to aberrant expression of genes involved in cell proliferation, stemness, and other cancer hallmarks [3] [7].

The BRPF1 bromodomain has emerged as a promising therapeutic target. Its inhibition disrupts the chromatin-reading function of the protein. The following table summarizes key experimental findings and approaches for targeting BRPF1.

Experimental Approach / Finding	Key Result	Significance / Application
<b>BRPF1 Bromodomain Inhibition (GSK5959)</b>	Inhibited HCC growth <i>in vivo</i> [3].	Validates the bromodomain as a druggable target for cancer therapy.
<b>Photo-Cross-Linking &amp; Interactome Mapping</b>	Identified novel non-histone partners (e.g., ILF3) [3].	Reveals expanded roles for BRPF1 in transcription and RNA processing; provides new avenues for research.
<b>Fragment-Based Screening</b>	Identified multiple chemotypes with high ligand efficiency [9].	Informs the structure-based design of more potent and selective BRPF1 inhibitors.

## Key Experimental Protocols for Studying BRPF1

For researchers investigating BRPF1, several advanced techniques are instrumental.

**1. Identifying Non-Histone Interactors using Photo-Cross-Linking** This protocol uses an engineered BRPF1 bromodomain to capture transient, low-affinity interactions that are difficult to detect with traditional methods [3].

- **Key Steps:**

- **Site-Directed Mutagenesis:** Introduce an amber stop codon (TAG) at a specific residue (e.g., N651) in the bromodomain's acetyl-lysine binding pocket.
- **Unnatural Amino Acid Incorporation:** Use an evolved orthogonal tRNA/tRNA synthetase pair in *E. coli* to incorporate the photo-cross-linkable amino acid 4-azido-L-phenylalanine (AzF) at the TAG codon.
- **Protein Purification:** Express and purify the engineered BRPF1 bromodomain variant.
- **UV-Induced Cross-Linking:** Incubate the purified protein with a cell lysate and irradiate with UV light (~365 nm) to activate the AzF group, forming covalent bonds with interacting proteins.
- **Proteomic Analysis:** Digest the cross-linked products with trypsin and identify captured proteins by mass spectrometry.

**2. Determining Histone Substrate Specificity** Understanding how complex formation alters substrate preference is key. This involves comparative HAT assays with different enzyme forms [5].

- **Key Steps:**

- **Protein Preparation:** Purify the MYST HAT (e.g., KAT6A) in different states: the isolated MYST domain, the full-length protein, and the fully assembled 4-subunit complex (with BRPF1, ING5, MEAF6).
- **Steady-State Kinetic Assays:** Perform HAT assays using a range of concentrations of acetyl-CoA and histone peptide or nucleosome substrates.
- **Product Detection:** Use methods like scintillation counting (with  $^3\text{H}$ -acetyl-CoA) or a colorimetric DTNB assay (which detects free CoA) to measure initial reaction rates.
- **Data Analysis:** Fit the initial rate data to the Michaelis-Menten equation to determine kinetic parameters ( $k_{\text{cat}}$ ,  $K_{\text{m}}$ ) for different substrates (e.g., H3K14 vs. H3K23). A dramatic shift in  $k_{\text{cat}}/K_{\text{m}}$  indicates a change in substrate preference driven by complex assembly.

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